

Diethyl sec-butylmalonate: A Comprehensive Technical Guide for Organic Synthesis

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Compound of Interest

Compound Name: *Diethyl sec-butylmalonate*

Cat. No.: *B120387*

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Introduction

Diethyl sec-butylmalonate is a substituted dialkyl malonate that serves as a critical precursor and building block in organic synthesis. Its structure, featuring a reactive alpha-carbon flanked by two ester groups and substituted with a sec-butyl group, makes it a versatile intermediate for the formation of a wide array of more complex molecules. This technical guide provides an in-depth overview of the chemical and physical properties, synthesis, and key applications of **diethyl sec-butylmalonate**, with a particular focus on its role in the development of pharmaceutical compounds such as barbiturates. Detailed experimental protocols and quantitative data are presented to support its practical application in a laboratory setting.

Chemical and Physical Properties

A summary of the key chemical and physical properties of **diethyl sec-butylmalonate** is provided below. These properties are essential for its handling, application in synthetic procedures, and for predicting its behavior in various chemical environments.

Property	Value
CAS Number	83-27-2 [1] [2]
Molecular Formula	C ₁₁ H ₂₀ O ₄ [2]
Molecular Weight	216.28 g/mol [2]
IUPAC Name	diethyl 2-butan-2-ylpropanedioate
Synonyms	Diethyl (1-methylpropyl)malonate, sec- Butylmalonic acid diethyl ester [3]
Appearance	Oily liquid
Boiling Point	110-114 °C at 18 mmHg [4]
Density	0.980 g/cm ³ [4]
Solubility	Soluble in chloroform (slightly) and methanol (sparingly).
pKa (of α -hydrogen)	~13 (estimated, similar to diethyl malonate)

Spectroscopic Data

Spectroscopic analysis is fundamental for the verification of the identity and purity of **diethyl sec-butylmalonate**. Below is a summary of expected and reported spectroscopic data.

Spectroscopy Type	Data
¹ H NMR	The proton NMR spectrum is characterized by signals corresponding to the ethyl and sec-butyl groups. Expected signals include a triplet for the methyl protons and a quartet for the methylene protons of the two ethyl ester groups. The sec-butyl group will show a triplet for its terminal methyl group, a doublet for the other methyl group, a multiplet for the methylene group, and a multiplet for the methine proton attached to the alpha-carbon. The alpha-proton itself will appear as a doublet. A representative ¹ H NMR spectrum is available on ChemicalBook. [1]
¹³ C NMR	The carbon NMR spectrum will display distinct signals for the carbonyl carbons of the ester groups, the alpha-carbon, the carbons of the two ethyl groups, and the four unique carbons of the sec-butyl group. A representative ¹³ C NMR spectrum can be found on ChemicalBook. [5]
Infrared (IR)	The IR spectrum is dominated by a strong absorption band around 1735 cm ⁻¹ corresponding to the C=O stretching of the ester groups. Strong C-O stretching bands are expected in the 1250-1000 cm ⁻¹ region. The C-H stretching of the alkane portions of the molecule will appear as strong bands in the 2970-2850 cm ⁻¹ range. [6]
Mass Spectrometry (MS)	The electron ionization mass spectrum of diethyl sec-butylmalonate is available in the NIST WebBook. [7] For the isomeric diethyl n-butylmalonate, major fragments are observed at m/z 171 (loss of an ethoxy group) and m/z 160 (loss of an ethyl radical followed by loss of an ethoxy radical). [8] Similar fragmentation patterns involving the loss of the ester and alkyl

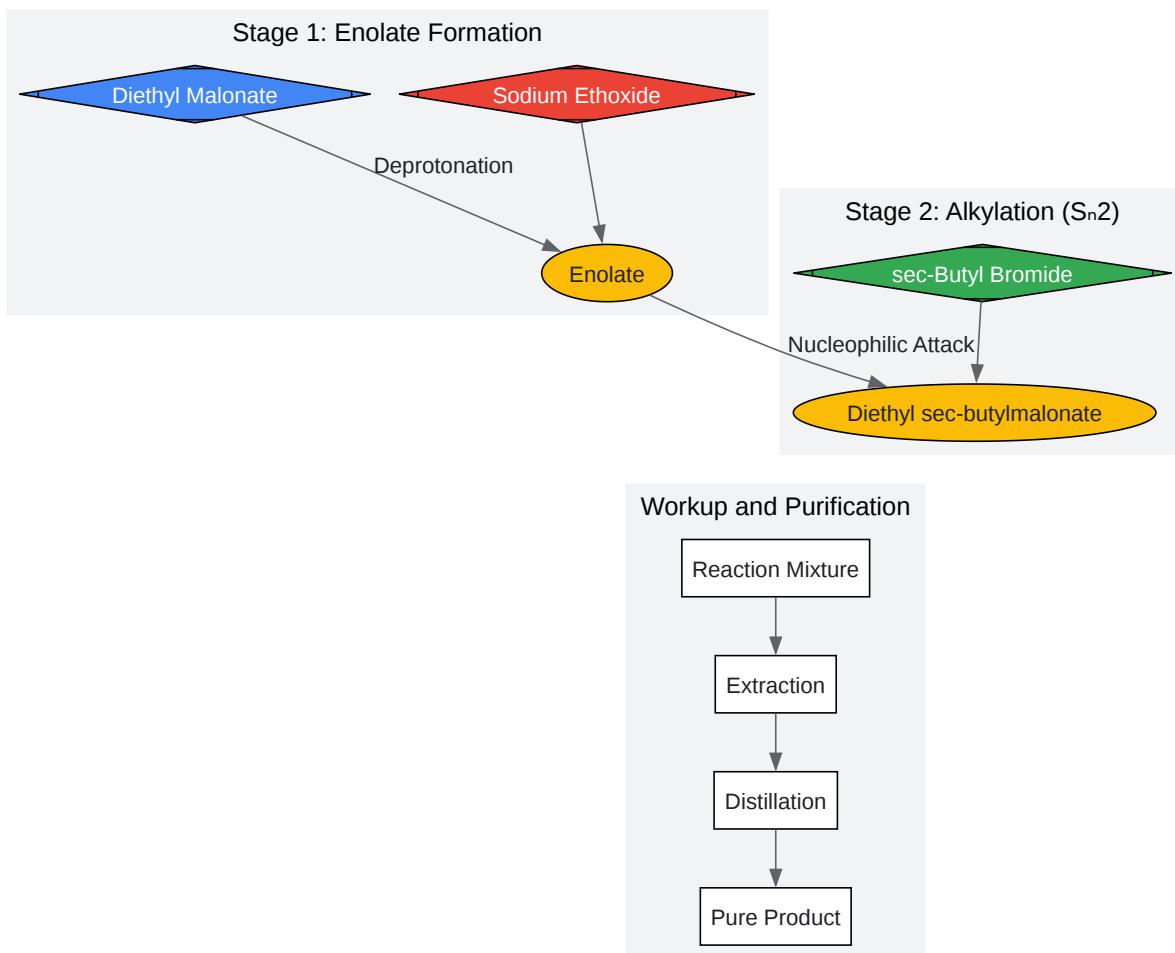
functionalities can be expected for the sec-butyl isomer. A representative mass spectrum is available on ChemicalBook.[\[9\]](#)

Synthesis of Diethyl sec-butylmalonate

The most common method for the synthesis of **diethyl sec-butylmalonate** is the malonic ester synthesis. This involves the alkylation of diethyl malonate with a sec-butyl halide.

Reaction Workflow

Synthesis of Diethyl sec-butylmalonate

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Caption: General workflow for the synthesis of **diethyl sec-butylmalonate**.

Experimental Protocol: Synthesis of Diethyl sec-butylmalonate

This protocol is adapted from established procedures for malonic ester synthesis.[\[10\]](#)

Materials:

- Absolute ethanol
- Sodium metal
- Diethyl malonate
- sec-Butyl bromide
- Water
- Anhydrous magnesium sulfate or sodium sulfate

Equipment:

- 2-L three-necked round-bottom flask
- Reflux condenser with a calcium chloride tube
- Mercury-sealed mechanical stirrer
- Dropping funnel
- Heating mantle
- Distillation apparatus

Procedure:

- Sodium Ethoxide Formation: In a 2-L three-necked round-bottom flask equipped with a reflux condenser and mechanical stirrer, add 700 mL of absolute ethanol. Carefully add 35 g (1.52

gram-atoms) of sodium, cut into small pieces, to the ethanol. The reaction is exothermic and will produce hydrogen gas. Allow the reaction to proceed until all the sodium has dissolved.

- **Addition of Diethyl Malonate:** Heat the sodium ethoxide solution using a steam cone or heating mantle. With stirring, add 250 g (1.56 moles) of diethyl malonate in a steady stream through the dropping funnel.
- **Alkylation:** After the addition of diethyl malonate is complete, add 210 g (1.53 moles) of sec-butyl bromide through the dropping funnel at a rate that maintains a gentle reflux.
- **Reaction Completion:** Once the addition of sec-butyl bromide is complete, continue to stir and reflux the mixture for 48 hours.
- **Workup:**
 - After the reflux period, arrange the apparatus for distillation and remove the ethanol.
 - Treat the residue with 200 mL of water and transfer the mixture to a separatory funnel.
 - Separate the upper ester layer from the aqueous layer.
- **Purification:**
 - Dry the crude ester layer with anhydrous magnesium sulfate or sodium sulfate.
 - Purify the **diethyl sec-butylmalonate** by vacuum distillation. Collect the fraction boiling at 110–120 °C / 18–20 mmHg.

Yield:

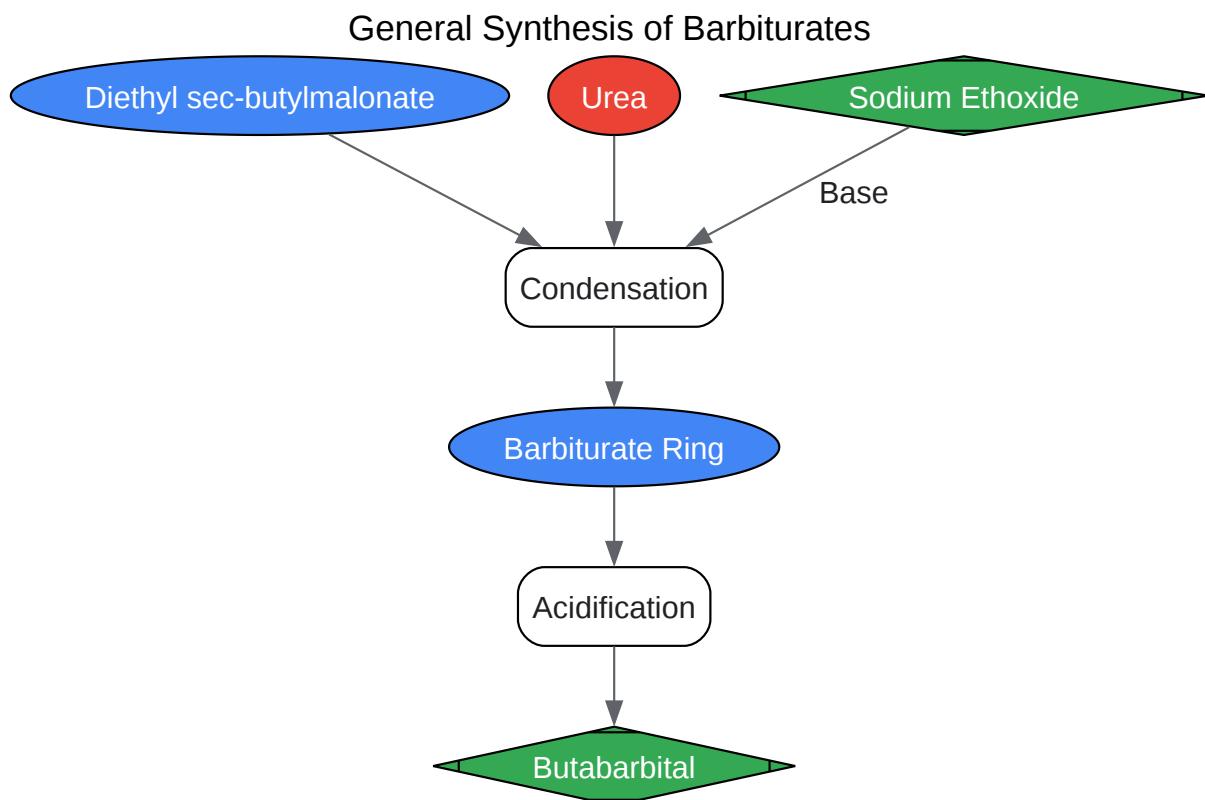
- The expected yield is approximately 274–278 g (83–84%).

Applications in Organic Synthesis

The primary utility of **diethyl sec-butylmalonate** lies in its role as a nucleophile after deprotonation of the alpha-carbon. This allows for further functionalization, making it a valuable intermediate in the synthesis of various target molecules.

Synthesis of Barbiturates

A significant application of substituted malonic esters, including **diethyl sec-butylmalonate**, is in the synthesis of barbiturates. Barbiturates are a class of drugs that act as central nervous system depressants. The synthesis involves the condensation of the dialkyl malonate with urea in the presence of a strong base.



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Caption: Condensation of **diethyl sec-butylmalonate** and urea to form a barbiturate.

Experimental Protocol: General Barbiturate Synthesis

This protocol outlines the general procedure for the condensation of a substituted diethyl malonate with urea.

Materials:

- Substituted diethyl malonate (e.g., **diethyl sec-butylmalonate**)
- Urea (dry)
- Sodium metal
- Absolute ethanol
- Concentrated hydrochloric acid
- Water

Equipment:

- Round-bottom flask
- Reflux condenser
- Oil bath or heating mantle
- Büchner funnel and filter flask

Procedure:

- Prepare Sodium Ethoxide: In a round-bottom flask, dissolve an appropriate amount of sodium metal in absolute ethanol to create a sodium ethoxide solution.
- Add Reagents: To the sodium ethoxide solution, add a stoichiometric equivalent of the substituted diethyl malonate. Then, add a solution of dry urea dissolved in hot absolute ethanol.
- Condensation Reaction: Heat the mixture to reflux for several hours (typically 7 hours) using an oil bath heated to around 110 °C. A white solid, the sodium salt of the barbiturate, should precipitate.
- Workup:

- After the reaction is complete, add hot water to dissolve the solid.
- Acidify the solution with concentrated hydrochloric acid until it is acidic.
- Isolation and Purification:
 - Cool the acidic solution in an ice bath to crystallize the barbituric acid derivative.
 - Collect the product by filtration using a Büchner funnel, wash with cold water, and dry in an oven.

Yield:

- Yields for this type of reaction are typically in the range of 72-78%.

Hydrolysis and Decarboxylation

Diethyl sec-butylmalonate can be hydrolyzed to the corresponding dicarboxylic acid, which can then be decarboxylated upon heating to yield 3-methylpentanoic acid. This represents a classic application of the malonic ester synthesis for the preparation of substituted acetic acids.

Conclusion

Diethyl sec-butylmalonate is a valuable and versatile intermediate in organic synthesis. Its utility is well-established, particularly in the malonic ester synthesis for the creation of carbon-carbon bonds and in the production of pharmaceutically relevant compounds like barbiturates. The straightforward synthesis of **diethyl sec-butylmalonate**, coupled with the reactivity of its alpha-proton, ensures its continued importance for researchers and professionals in the fields of chemistry and drug development. The detailed protocols and data provided in this guide serve as a comprehensive resource for the effective application of this key synthetic precursor.

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